molecular formula C15H21NO4 B2551341 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1396854-87-7

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2551341
CAS RN: 1396854-87-7
M. Wt: 279.336
InChI Key: BRGIPCLWBFKWNO-UHFFFAOYSA-N
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Description

The compound , (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone, appears to be a complex organic molecule that may be related to the spirocyclic compounds described in the provided papers. Although the exact molecule is not directly referenced, the papers discuss related spirocyclic compounds with diazaspiro and dioxaspiro frameworks, which are relevant to the analysis of the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves the reaction of precursors such as 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde, resulting in a mixture of diazaspiro derivatives and their ammonium salts . This suggests that the synthesis of the compound may also involve similar aminomethylation reactions, possibly with adjustments to the starting materials and reaction conditions to incorporate the furan and ketone functionalities.

Molecular Structure Analysis

Spirocyclic compounds like those mentioned in the papers have a characteristic molecular structure featuring a spiro linkage, which is a single atom that forms part of two separate rings. The compound likely has a similar spiro linkage between the azaspiro and furan rings. The presence of dioxaspiro and diazaspiro moieties in the related compounds indicates a complex three-dimensional structure that could impact the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions of spirocyclic compounds can be quite diverse. The papers describe the formation of diazaspiro derivatives through aminomethylation and the synthesis of dioxaspiro compounds via double 1,4-addition reactions followed by ring closure . These reactions highlight the potential for the compound to undergo similar transformations, which could be exploited in the synthesis of new materials or biologically active molecules.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the compound , the properties of spirocyclic compounds generally include solubility in organic solvents, potential for crystallization, and distinct spectroscopic characteristics. The presence of functional groups such as ketones and ethers in the compound suggests it may have specific reactivity patterns, such as nucleophilic addition or electrophilic substitution, and could exhibit unique optical properties due to its chiral centers .

Scientific Research Applications

Novel Photochemical Transformations

Research into the photochemical transformation of related compounds has revealed unique pathways for creating β-lactam compounds through specific reactions. For example, Marubayashi et al. (1992) explored the photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, yielding four β-lactam compounds, highlighting the potential for creating pharmacologically relevant structures through photochemical means Marubayashi et al., 1992.

Heterogeneously Catalysed Condensations

Investigations by Deutsch et al. (2007) into the acid-catalysed condensation of glycerol with various aldehydes and ketones offer insights into synthesizing cyclic acetals, demonstrating the versatility of using solid acids as catalysts. This research indicates potential applications in creating novel platform chemicals from renewable resources, which could include derivatives of the specified compound Deutsch et al., 2007.

Synthesis of Spirocyclic and Bicyclic Compounds

The synthesis of spirocyclic and bicyclic compounds, as researched by Kurniawan et al. (2017), through methods such as sonochemical synthesis in the presence of catalysts, opens pathways for the creation of potential biolubricants and other industrially significant compounds. This suggests a route for synthesizing and potentially applying derivatives of the target compound in various fields Kurniawan et al., 2017.

Three-Component Synthetic Reactions

Lisovenko et al. (2016) demonstrated the three-component synthesis involving furan diones, showcasing the chemical versatility and potential for creating complex molecules through multi-component reactions. This type of research underscores the synthetic utility of compounds with similar structural motifs for pharmaceutical applications Lisovenko et al., 2016.

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-12(11(2)20-10)13(17)16-6-15(7-16)8-18-14(3,4)19-9-15/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIPCLWBFKWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone

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